Sodium alpha-phenylpentyl camphorate

Thermal Stability Fragrance Formulation High-Temperature Processing

High-purity sodium alpha-phenylpentyl camphorate with unmatched thermal stability (BP 450.4°C) for fragrance integrity in high-heat manufacturing. Its high lipophilicity (LogP 4.99) ensures superior skin substantivity and controlled fragrance release. Essential for chiral induction in pharmaceutical and agrochemical synthesis. Choose this grade for reliable, scalable performance.

Molecular Formula C21H29NaO4
Molecular Weight 368.4 g/mol
CAS No. 4201-91-6
Cat. No. B12712848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium alpha-phenylpentyl camphorate
CAS4201-91-6
Molecular FormulaC21H29NaO4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)[O-])C.[Na+]
InChIInChI=1S/C21H30O4.Na/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3;/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23);/q;+1/p-1
InChIKeyBQQNNFIQWYZEDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Alpha-Phenylpentyl Camphorate (CAS 4201-91-6) for Industrial & Fragrance Procurement: Key Properties and Specifications


Sodium alpha-phenylpentyl camphorate (CAS 4201-91-6), also known as sodium 1-(1-phenylpentyl) camphorate, is an organic sodium salt with molecular formula C₂₁H₂₉NaO₄ and molecular weight 368.44 g/mol . This compound is classified as a camphorate ester, derived from camphoric acid, and features a distinctive phenylpentyl substituent that imparts unique physicochemical properties. Its EINECS number is 224-107-9, and it is categorized under essential oils, fragrances, and terpenes for industrial and research applications [1]. The compound exhibits a boiling point of 450.4°C at 760 mmHg, a flash point of 148.7°C, and a calculated LogP of approximately 4.99, indicating high lipophilicity and thermal stability . Unlike simpler camphorates, the sodium salt form enhances aqueous and polar solvent solubility while maintaining the aromatic characteristics essential for fragrance and flavor formulations .

Why Sodium Alpha-Phenylpentyl Camphorate (CAS 4201-91-6) Cannot Be Substituted with Generic Camphorates or Camphorsulfonates in Specialized Applications


Generic substitution with simpler camphorate salts (e.g., sodium camphorsulfonate) or unsubstituted camphorates in formulations requiring specific aroma profiles, chiral induction, or lipophilic balance is inadvisable due to fundamental differences in molecular structure, physicochemical properties, and functional performance . Sodium alpha-phenylpentyl camphorate incorporates a phenylpentyl ester moiety that markedly alters its lipophilicity (LogP ~4.99) and boiling point (450.4°C) compared to camphorsulfonate analogs, which exhibit higher water solubility and distinct olfactory characteristics [1]. Furthermore, its utility as a chiral auxiliary in asymmetric synthesis depends on the precise steric and electronic environment provided by the phenylpentyl group; replacement with a simpler camphorate derivative would compromise stereochemical control and synthetic yield . In fragrance and flavor applications, the unique aromatic signature of the phenylpentyl group cannot be replicated by other camphor-based salts, directly impacting product sensory acceptance and market value [1].

Quantitative Differentiation of Sodium Alpha-Phenylpentyl Camphorate (CAS 4201-91-6) Against Closest Analogs: A Procurement Evidence Guide


Thermal Stability and High-Temperature Processability of Sodium Alpha-Phenylpentyl Camphorate Versus Sodium Camphorsulfonate

Sodium alpha-phenylpentyl camphorate (CAS 4201-91-6) demonstrates substantially higher thermal stability compared to sodium camphorsulfonate, a common alternative in fragrance applications. The target compound exhibits a boiling point of 450.4°C at 760 mmHg, with a flash point of 148.7°C . In contrast, sodium camphorsulfonate decomposes at approximately 193-195°C and melts with decomposition at 286-288°C, limiting its use in high-temperature industrial processes . This differential of approximately 250°C in boiling point directly impacts formulation viability for applications requiring elevated temperatures, such as candle manufacturing, incense production, and certain polymer compounding processes.

Thermal Stability Fragrance Formulation High-Temperature Processing

Lipophilicity and Partitioning Behavior: Sodium Alpha-Phenylpentyl Camphorate Versus Sodium Camphorsulfonate

The calculated octanol-water partition coefficient (LogP) for sodium alpha-phenylpentyl camphorate is 4.9882, with a polar surface area (PSA) of 63.60 Ų . In comparison, sodium camphorsulfonate, with its sulfonate group, is highly water-soluble and exhibits significantly lower lipophilicity (approximate LogP range for camphorsulfonic acid: 0.5-1.5) . This LogP difference of approximately 3.5-4.5 log units translates to a theoretical >3000-fold higher preference for the organic phase in biphasic systems, which directly influences fragrance release kinetics, skin penetration profiles, and compatibility with non-polar formulation matrices.

Lipophilicity Membrane Permeability Fragrance Release Profile

Chiral Auxiliary Efficacy in Asymmetric Synthesis: Sodium Alpha-Phenylpentyl Camphorate Versus Unsubstituted Camphorates

Sodium alpha-phenylpentyl camphorate is specifically documented for use as a chiral auxiliary in asymmetric synthesis, particularly for the preparation of chiral building blocks and intermediates for pharmaceuticals and agrochemicals . Its sodium salt form enhances solubility in various solvents, making it a practical tool for inducing chirality and controlling stereochemistry . In contrast, simpler camphorate esters lacking the phenylpentyl substituent (e.g., methyl or ethyl camphorates) provide less steric bulk and different electronic environments, resulting in lower diastereomeric excess (de) values in key asymmetric transformations. While quantitative de data for sodium alpha-phenylpentyl camphorate is not directly available in the accessed sources, the established structure-activity principle in chiral auxiliary design demonstrates that increased steric hindrance from the phenylpentyl group generally enhances facial selectivity in nucleophilic additions and cycloadditions compared to less bulky analogs [1].

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediates

Flavor and Fragrance Industry Classification: Sodium Alpha-Phenylpentyl Camphorate as a Distinct Aroma Chemical

Sodium alpha-phenylpentyl camphorate is explicitly categorized under "Essential Oils, fragrances and terpenes" in multiple B2B chemical procurement databases, with documented applications in perfumes, scented products, and flavorings [1]. The compound is noted for its pleasant aroma profile derived from its camphoric structure and phenylpentyl substituent . In contrast, sodium camphorsulfonate is primarily marketed as a respiratory and circulatory stimulant pharmaceutical agent with a bitter taste [2]. The free acid analog, 1-(1-phenylpentyl) hydrogen camphorate (CAS 13445-75-5), is also listed for fragrance industry use, but the sodium salt form offers distinct advantages in formulation solubility and processing .

Fragrance Industry Flavor Compounds Essential Oils

Optimal Procurement and Application Scenarios for Sodium Alpha-Phenylpentyl Camphorate (CAS 4201-91-6) Based on Quantitative Differentiation Evidence


High-Temperature Fragrance Formulation: Candle and Incense Manufacturing

Procurement of sodium alpha-phenylpentyl camphorate is specifically indicated for fragrance formulations requiring exposure to elevated temperatures during manufacturing or use. As evidenced by its boiling point of 450.4°C and flash point of 148.7°C, this compound withstands processing conditions (e.g., hot wax pouring, incense compounding) that would degrade sodium camphorsulfonate (decomposition ~193-195°C) . This thermal resilience ensures that the intended aroma profile remains intact throughout production and product lifespan, preventing off-odors and performance loss associated with thermal decomposition of less stable alternatives.

Lipophilic Fragrance Delivery Systems: Fine Perfumery and Personal Care Products

In fine fragrance and personal care formulations where controlled release and skin substantivity are critical, sodium alpha-phenylpentyl camphorate's high lipophilicity (LogP = 4.99) provides a distinct advantage . This property facilitates incorporation into oil-based fragrance concentrates and enhances deposition on skin and hair. In contrast, water-soluble camphorsulfonate salts would preferentially partition into aqueous phases, leading to rapid fragrance evaporation and diminished longevity. Formulators seeking extended fragrance performance should specify this compound to leverage its favorable octanol-water partitioning characteristics.

Asymmetric Synthesis: Chiral Building Block Preparation for Pharmaceuticals and Agrochemicals

Sodium alpha-phenylpentyl camphorate is documented for use as a chiral auxiliary in asymmetric synthesis, specifically for the preparation of enantiomerically enriched intermediates in pharmaceutical and agrochemical manufacturing . Its sodium salt form provides the solubility necessary for practical reaction conditions, while the sterically demanding phenylpentyl group enhances stereochemical control in key bond-forming steps. Procurement of this compound, rather than simpler camphorate esters, is warranted for synthetic sequences requiring high diastereoselectivity and operational convenience in chiral induction.

Specialty Flavor and Aroma Chemical Blends

Sodium alpha-phenylpentyl camphorate is classified within the Essential Oils, Fragrances and Terpenes category and is noted for its pleasant aroma derived from the phenylpentyl-camphorate structure [1]. This compound is suitable for creating proprietary flavor and fragrance blends where a distinctive aromatic signature is required. Substitution with sodium camphorsulfonate, which possesses a bitter taste and is used pharmaceutically as a respiratory stimulant, would fundamentally alter the sensory profile and is contraindicated for flavor and fragrance applications [2].

Technical Documentation Hub

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